molecular formula C10H11NO3 B1446644 4-(3-Hydroxyazetidin-1-yl)benzoic acid CAS No. 1416784-71-8

4-(3-Hydroxyazetidin-1-yl)benzoic acid

Cat. No.: B1446644
CAS No.: 1416784-71-8
M. Wt: 193.2 g/mol
InChI Key: ZWEOEGLNKJISEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 3-hydroxyazetidine under specific reaction conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

4-(3-Hydroxyazetidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(3-Hydroxyazetidin-1-yl)benzoic acid can be compared with similar compounds such as:

    4-(3-Hydroxyazetidin-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-(3-Hydroxyazetidin-1-yl)benzamide: Contains a benzamide group instead of benzoic acid.

    4-(3-Hydroxyazetidin-1-yl)benzonitrile: Features a benzonitrile group instead of benzoic acid.

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-(3-hydroxyazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEOEGLNKJISEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-[4-(3-hydroxyazetidin-1-yl)phenyl]-2-methoxyethanone (1.33 g, 6.00 mmol) and lithium hydroxide monohydrate (504 mg, 12.0 mmol) in water (4 mL), methanol (3 mL) and THF (6 mL) was stirred at 40° C. overnight. The mixture was neutralized with 3 N HCl aqueous solution (˜4 mL) to pH about 7, extracted with ethyl acetate, dried over Na2SO4, filtered and concentrated under reduced pressure to afford the crude product (1.10 g, 94.9%) which was directly used in next step reaction without further purification. LCMS (M+H)+: m/z=194.1.
Name
1-[4-(3-hydroxyazetidin-1-yl)phenyl]-2-methoxyethanone
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
94.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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